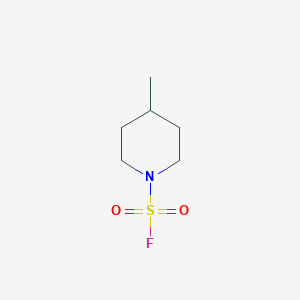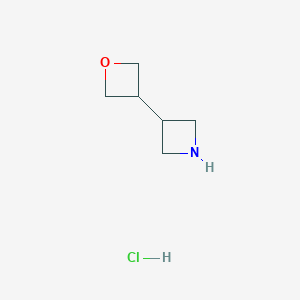
3-(Oxetan-3-yl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yl)azetidine hydrochloride is a compound that features both azetidine and oxetane rings. These four-membered heterocyclic structures are known for their unique chemical properties and biological activities. Azetidines contain a nitrogen atom, while oxetanes contain an oxygen atom, making them valuable in various fields such as medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)azetidine hydrochloride typically involves the formation of the azetidine and oxetane rings through specific reactions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(oxetan-3-ylidene)acetate to yield the target compound . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which uses brominated pyrazole–azetidine hybrids with boronic acids .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)azetidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
3-(Oxetan-3-yl)azetidine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and oxetane rings can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Oxetan-3-yl)azetidine hydrochloride include:
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Oxetane derivatives: Compounds containing the oxetane ring, such as oxetan-3-one.
Other heterocyclic compounds: Compounds like pyrrolidine, piperidine, and morpholine, which also feature four-membered rings with nitrogen or oxygen atoms.
Uniqueness
What sets this compound apart is the combination of both azetidine and oxetane rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3-(oxetan-3-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-5(2-7-1)6-3-8-4-6;/h5-7H,1-4H2;1H |
InChI Key |
QGTKPBJATVODEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2COC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)
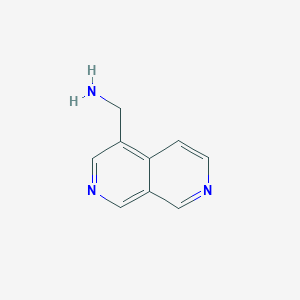
![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
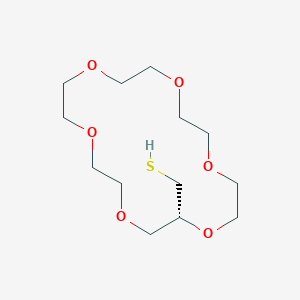
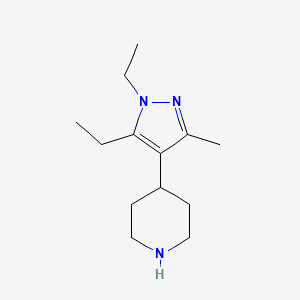
![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)


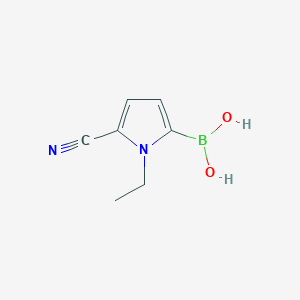
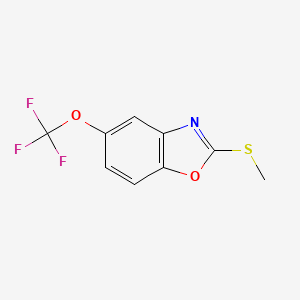
![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)

![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
